molecular formula C25H24ClN3O4S B11683564 Ethyl ({4-(2-chlorophenyl)-3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate

Ethyl ({4-(2-chlorophenyl)-3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate

Cat. No.: B11683564
M. Wt: 498.0 g/mol
InChI Key: XGFYGEIZVFMSKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl ({4-(2-chlorophenyl)-3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyano group, a methoxyphenyl carbamoyl group, and a sulfanyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ({4-(2-chlorophenyl)-3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyridine core: This step involves the condensation of an appropriate aldehyde, a β-ketoester, and ammonia or an amine under acidic or basic conditions.

    Introduction of the chlorophenyl group: This can be achieved through a Friedel-Crafts acylation reaction using a chlorobenzene derivative and an acyl chloride.

    Addition of the cyano group: This step often involves the use of a cyanating agent such as sodium cyanide or potassium cyanide.

    Formation of the sulfanyl acetate group: This final step involves the reaction of the intermediate compound with ethyl mercaptoacetate under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl ({4-(2-chlorophenyl)-3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide for nucleophilic substitution; sulfuric acid for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl ({4-(2-chlorophenyl)-3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl ({4-(2-chlorophenyl)-3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

    Interacting with DNA or RNA: Affecting gene expression and protein synthesis.

    Disrupting cellular membranes: Leading to changes in cell permeability and function.

Comparison with Similar Compounds

Ethyl ({4-(2-chlorophenyl)-3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate can be compared with other similar compounds, such as:

    Nifedipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: Another dihydropyridine calcium channel blocker with similar therapeutic uses.

    Nicardipine: A dihydropyridine derivative with vasodilatory properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H24ClN3O4S

Molecular Weight

498.0 g/mol

IUPAC Name

ethyl 2-[[4-(2-chlorophenyl)-3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetate

InChI

InChI=1S/C25H24ClN3O4S/c1-4-33-21(30)14-34-25-17(13-27)23(16-9-5-6-10-18(16)26)22(15(2)28-25)24(31)29-19-11-7-8-12-20(19)32-3/h5-12,23,28H,4,14H2,1-3H3,(H,29,31)

InChI Key

XGFYGEIZVFMSKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2OC)C3=CC=CC=C3Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.